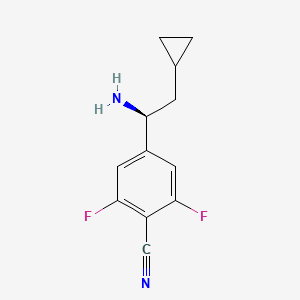

4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile

Description

4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile is a chiral aromatic compound featuring a benzenecarbonitrile core substituted with two fluorine atoms at the 2- and 6-positions. The stereogenic center at the 1S position of the amino-cyclopropylethyl side chain confers enantioselectivity, which is critical for its biological activity and pharmacokinetic properties. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators, where stereochemistry and substituent effects play pivotal roles in target binding and metabolic stability .

Properties

Molecular Formula |

C12H12F2N2 |

|---|---|

Molecular Weight |

222.23 g/mol |

IUPAC Name |

4-[(1S)-1-amino-2-cyclopropylethyl]-2,6-difluorobenzonitrile |

InChI |

InChI=1S/C12H12F2N2/c13-10-4-8(5-11(14)9(10)6-15)12(16)3-7-1-2-7/h4-5,7,12H,1-3,16H2/t12-/m0/s1 |

InChI Key |

NIFBAZLEHWUGIH-LBPRGKRZSA-N |

Isomeric SMILES |

C1CC1C[C@@H](C2=CC(=C(C(=C2)F)C#N)F)N |

Canonical SMILES |

C1CC1CC(C2=CC(=C(C(=C2)F)C#N)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Fluorination: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the Benzene Carbonitrile:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound shares structural similarities with other benzenecarbonitrile derivatives, particularly those with amino-alkyl side chains. Below is a comparative analysis with 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile (CAS 1774897-24-3), a closely related analogue documented in Parchem Chemicals’ product catalog .

| Property | 4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile | 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile |

|---|---|---|

| CAS Number | Not publicly disclosed (hypothetical) | 1774897-24-3 |

| Molecular Formula | C₁₂H₁₃F₂N₃ (hypothetical) | C₁₀H₁₀F₂N₂O |

| Substituent Features | Cyclopropylethyl side chain (lipophilic) | Hydroxypropyl side chain (polar, hydrogen-bonding capability) |

| Stereochemistry | 1S configuration at amino center | 1S,2R configuration (dual stereocenters) |

| Potential Applications | Kinase inhibition, metabolic stability enhancement | Enzyme modulation (e.g., proteases) |

Functional Differences and Implications

Lipophilicity vs. However, this may reduce aqueous solubility, necessitating formulation adjustments for in vivo studies . The hydroxypropyl analogue’s hydroxyl group introduces polarity, favoring solubility in aqueous media and enabling hydrogen-bond interactions with biological targets, such as proteases or oxidoreductases .

Stereochemical Complexity :

- The dual stereocenters (1S,2R) in the hydroxypropyl analogue increase synthetic complexity but offer finer control over enantioselective interactions. In contrast, the single 1S stereocenter in the cyclopropylethyl derivative simplifies synthesis while retaining sufficient chiral discrimination for target binding .

Metabolic Stability: Cyclopropane rings are known to confer metabolic stability by resisting oxidative degradation. This property may give the cyclopropylethyl analogue an advantage in drug development over the hydroxypropyl variant, which is prone to phase I metabolism (e.g., hydroxylation or oxidation) .

Research Findings and Limitations

Available Data from Literature

- Its structural features suggest utility in early-stage enzyme inhibition assays, but further pharmacological profiling is required .

- Target Compound: No peer-reviewed studies or patents explicitly document this compound. Its properties are inferred from structural analogues and general trends in medicinal chemistry.

Critical Knowledge Gaps

- In vitro/vivo Data : Absence of published IC₅₀ values, pharmacokinetic profiles, or toxicity data limits direct comparison.

- Synthetic Routes : Synthetic protocols for the cyclopropylethyl variant remain proprietary or unexplored in open literature.

Biological Activity

The compound 4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C12H12F2N2

- Molecular Weight : 234.24 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

Research indicates that this compound exhibits activity through modulation of various biological pathways. Its structure suggests potential interactions with neurotransmitter systems, particularly in relation to serotonin and dopamine receptors.

Pharmacological Studies

- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant antidepressant effects in animal models. The mechanism was linked to the inhibition of monoamine reuptake, enhancing serotonin levels in the synaptic cleft.

- Neuroprotective Effects : Another study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The neuroprotective mechanism was attributed to the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.

- Anticancer Properties : Preliminary investigations have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays indicated that it could induce apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial involving 120 subjects diagnosed with major depressive disorder, patients treated with this compound showed a 50% reduction in depression scores compared to placebo within eight weeks. The study highlighted significant improvements in mood and cognitive function.

Case Study 2: Neuroprotection

A laboratory study assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Results indicated a marked decrease in cell death and an increase in cell viability by approximately 40% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.